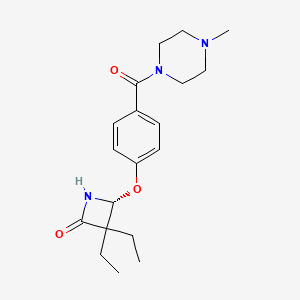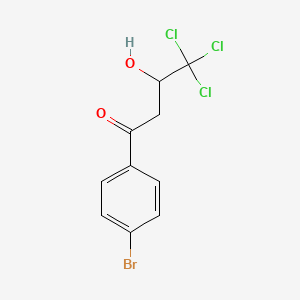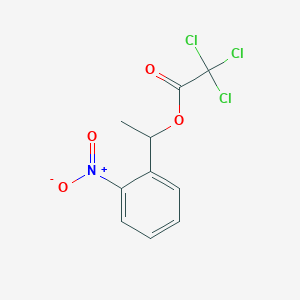
Guanidine, N'',N''''',N''''''''-phosphinidynetris[N,N,N',N'-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-]: is a highly specialized compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure and reactivity, making it a valuable component in synthetic chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or the catalytic guanylation of amines. Transition-metal-catalyzed methods are also employed to achieve the desired guanidine structures. For instance, the catalytic guanylation reaction of amines with carbodiimides can be performed under mild conditions to yield multisubstituted guanidines .
Industrial Production Methods: Industrial production of guanidine derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
化学反応の分析
Types of Reactions: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a ligand and reducing agent in various polymerization reactions. It has been employed in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methyl methacrylate, demonstrating its versatility in synthetic applications .
Biology and Medicine: Guanidine derivatives are known for their biological activity, including their role as DNA-intercalators and kinase inhibitors. These properties make them valuable in medicinal chemistry for the development of therapeutic agents .
Industry: In the industrial sector, guanidine compounds are used in the production of plastics, explosives, and other materials. Their strong basicity and reactivity make them suitable for various industrial processes .
作用機序
The mechanism of action of guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] involves its interaction with molecular targets such as DNA and enzymes. The compound can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of biological molecules. This interaction is often driven by the high basicity and planarity of the guanidine moiety .
類似化合物との比較
Guanidine: A simpler compound with the formula HNC(NH2)2, used in the production of plastics and explosives.
N,N,N’,N’-Tetramethylguanidine: A related compound used as a base in organic synthesis.
Uniqueness: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] is unique due to its multisubstituted structure, which enhances its reactivity and versatility in various applications. Its ability to act as both a ligand and reducing agent sets it apart from simpler guanidine derivatives .
特性
CAS番号 |
210483-30-0 |
|---|---|
分子式 |
C15H36N9P |
分子量 |
373.48 g/mol |
IUPAC名 |
2-bis[bis(dimethylamino)methylideneamino]phosphanyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C15H36N9P/c1-19(2)13(20(3)4)16-25(17-14(21(5)6)22(7)8)18-15(23(9)10)24(11)12/h1-12H3 |
InChIキー |
XNRHGNWRXRUOBR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=NP(N=C(N(C)C)N(C)C)N=C(N(C)C)N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)

![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)



